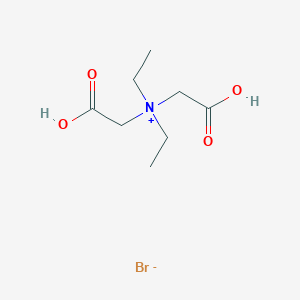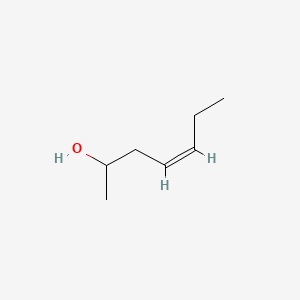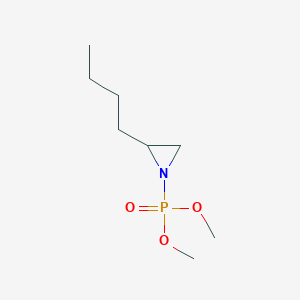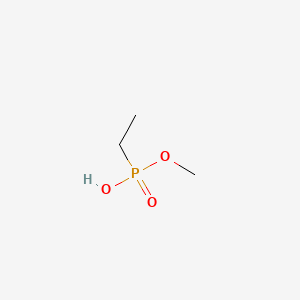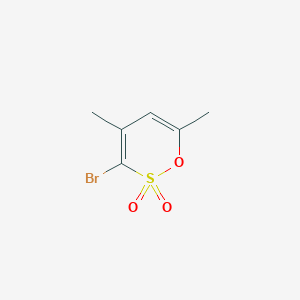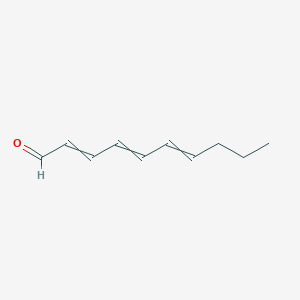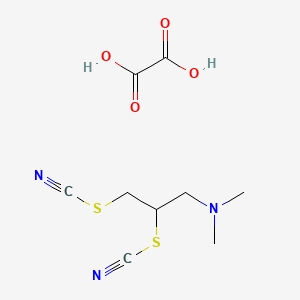
((Dimethylamino)methyl)ethylene thiocyanate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Dimethylamino)methyl)ethylene thiocyanate oxalate is an organic compound that contains both thiocyanate and oxalate functional groups
Vorbereitungsmethoden
The synthesis of ((Dimethylamino)methyl)ethylene thiocyanate oxalate can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with ethylene thiocyanate in the presence of an oxalic acid catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
((Dimethylamino)methyl)ethylene thiocyanate oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocyanate group can lead to the formation of sulfonates, while reduction can yield thiols.
Wissenschaftliche Forschungsanwendungen
((Dimethylamino)methyl)ethylene thiocyanate oxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, where its unique chemical properties can be leveraged to enhance the efficacy and targeting of therapeutic agents. In industry, it is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((Dimethylamino)methyl)ethylene thiocyanate oxalate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes by interacting with membrane lipids, leading to cell lysis and death. In drug delivery systems, the compound can form stable complexes with therapeutic agents, facilitating their transport and release at the target site.
Vergleich Mit ähnlichen Verbindungen
((Dimethylamino)methyl)ethylene thiocyanate oxalate can be compared with other similar compounds such as dimethylaminoethyl thiocyanate and ethylene thiocyanate oxalate. While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
28614-78-0 |
|---|---|
Molekularformel |
C9H13N3O4S2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
[1-(dimethylamino)-3-thiocyanatopropan-2-yl] thiocyanate;oxalic acid |
InChI |
InChI=1S/C7H11N3S2.C2H2O4/c1-10(2)3-7(12-6-9)4-11-5-8;3-1(4)2(5)6/h7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CYAKMQRSWACHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CSC#N)SC#N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
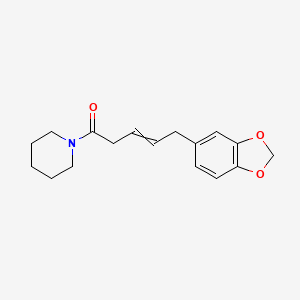
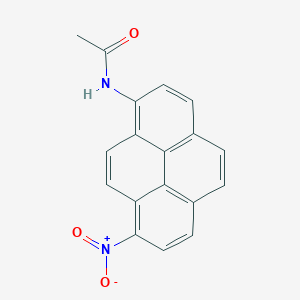
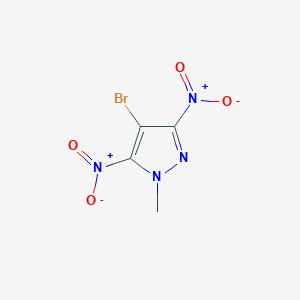
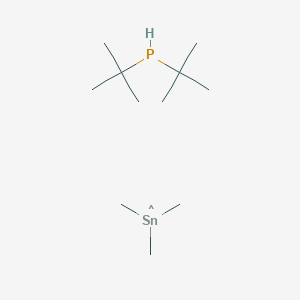
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
